
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine: is a complex organic compound that features a tert-butyl group, a pyridine ring, and a naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which can be used to form the carbon-nitrogen bonds necessary for the structure. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Solvent: Organic solvents like toluene or dimethylformamide (DMF)
Temperature: Elevated temperatures, typically around 100-150°C
Reagents: Various halogenated precursors and amines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can lead to the formation of amine-functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to bind to specific proteins makes it valuable in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[(pyridin-4-yl)methyl]carbamate
- tert-butyl (S)- (1- (4- (pyridin-4-yl)phenyl)ethyl)carbamate
Uniqueness
N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine stands out due to its naphthyridine core, which provides unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to similar compounds that may lack this structural feature.
Propriétés
Formule moléculaire |
C17H18N4 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N-tert-butyl-2-pyridin-4-yl-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C17H18N4/c1-17(2,3)21-15-10-14(12-4-7-18-8-5-12)20-16-11-19-9-6-13(15)16/h4-11H,1-3H3,(H,20,21) |
Clé InChI |
OLUIHIBCEWNDET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=CC(=NC2=C1C=CN=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




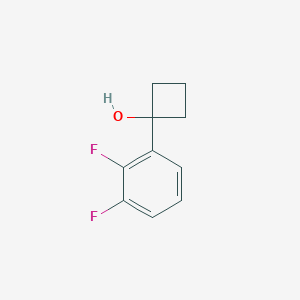
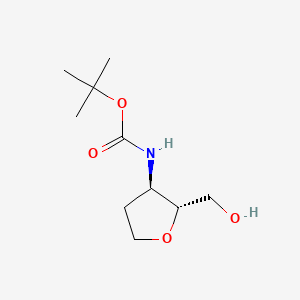
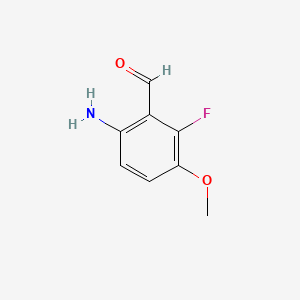



![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
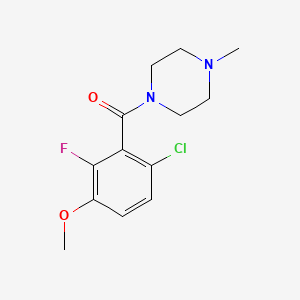
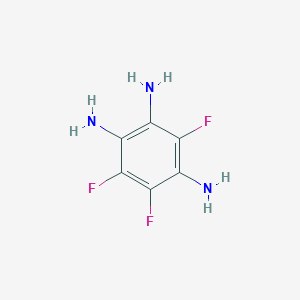
![(3AR,6AR)-3A-((Pyridin-2-yloxy)methyl)hexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B14027608.png)
![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)

